![molecular formula C10H8FN3O2 B2632191 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 957354-37-9](/img/structure/B2632191.png)
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development.
Scientific Research Applications
Solution-Phase and Solid-Phase Synthesis
Research has demonstrated the solution and solid-phase synthesis methodologies for 1-pyrazol-3-ylbenzimidazoles from derivatives similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. These methods are crucial for generating libraries of diverse 1-heteroaryl derivatives of benzimidazoles, which are valuable in material science and pharmaceutical chemistry (Portilla et al., 2008).
Regioselective Synthesis
Another study focused on the regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, demonstrating the versatility of fluoro and nitro substituted benzyl derivatives in facilitating targeted chemical modifications (Wang, Tan, & Zhang, 2000).
Experimental and Theoretical Investigations
Theoretical and experimental investigations into compounds similar to 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole have provided insights into their molecular geometry, vibrational frequencies, and chemical shifts through NMR and X-ray diffraction. This research is fundamental for understanding the physical and chemical properties of these compounds (Evecen et al., 2016).
Synthesis and Reaction Studies
Studies on the synthesis and reaction of ortho-fluoronitroaryl nitroxides highlight the reactivity and potential applications of fluoro and nitro substituted compounds in creating novel synthons and reagents for spin-labelling studies in biochemistry and materials science (Hankovszky et al., 1989).
Fluorinated Ligands for Organic Electronics
Research into fluorinated ligands, including pyrazole derivatives, has explored their optical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). This area of study opens up avenues for the development of advanced materials with enhanced electronic and luminescent properties (Pedrini et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with soluble guanylate cyclase (sgc), a key enzyme involved in the nitric oxide (no) signaling pathway .
Mode of Action
It’s worth noting that similar compounds have been found to stimulate sgc, leading to an increase in cyclic guanosine monophosphate (cgmp) production . This action is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
Based on the interaction with sgc, it can be inferred that it may influence the no/sgc/cgmp signaling pathway .
Result of Action
Based on the interaction with sgc, it can be inferred that it may influence the production of cgmp, a key secondary messenger involved in various cellular processes .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUHPOUUJCOAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-nitro-1H-pyrazole |
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